molecular formula C23H22N2O5 B3407606 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide CAS No. 756831-49-9

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide

Cat. No. B3407606
CAS RN: 756831-49-9
M. Wt: 406.4 g/mol
InChI Key: FMZCUZUCKKAUAM-ZRDIBKRKSA-N
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Description

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide, also known as DMF-FMA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMF-FMA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. However, there are also some limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide, including the development of new drugs based on its structure and the investigation of its potential as a therapeutic agent for other diseases. Further studies are also needed to fully understand the mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide and to identify any potential side effects that may limit its use as a therapeutic agent.

Scientific Research Applications

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study found that (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide had anti-tumor effects in vivo, by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-20-11-9-16(14-21(20)29-2)10-12-22(26)25-19-8-4-3-7-18(19)23(27)24-15-17-6-5-13-30-17/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZCUZUCKKAUAM-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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